
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate is a chemical compound with the molecular formula C12H26O5. It is also known by other names such as tetraethylene glycol monobutyl ether and 2-(2-(2-butoxyethoxy)-ethoxy)-ethoxy)ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate typically involves the reaction of butoxyethanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, usually an alkali metal hydroxide, at elevated temperatures and pressures . The resulting product is then purified through distillation or other separation techniques to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous reactors that allow for the efficient and consistent production of large quantities. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher throughput and cost-effectiveness. The use of advanced separation and purification technologies ensures that the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various ethers or esters .
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is used in the preparation of biological samples and as a component in various biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate involves its interaction with various molecular targets and pathways. The compound can act as a surfactant, reducing the surface tension of aqueous solutions and enhancing the solubility of hydrophobic compounds. It can also interact with biological membranes, altering their permeability and facilitating the transport of other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylene glycol monobutyl ether: Similar in structure and properties, used in similar applications.
Polyethylene glycol: A broader class of compounds with varying chain lengths and applications.
Butoxyethanol: A related compound with similar solvent properties.
Uniqueness
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as a surfactant and its compatibility with various chemical and biological systems make it particularly valuable in a wide range of applications .
Propiedades
Número CAS |
63217-09-4 |
|---|---|
Fórmula molecular |
C13H29O8P |
Peso molecular |
344.34 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(3-methylbutoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C13H29O8P/c1-13(2)3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-22(14,15)16/h13H,3-12H2,1-2H3,(H2,14,15,16) |
Clave InChI |
CXWZTSQXXIMONI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOCCOCCOCCOCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


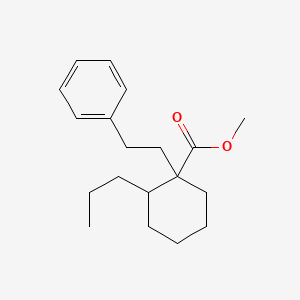
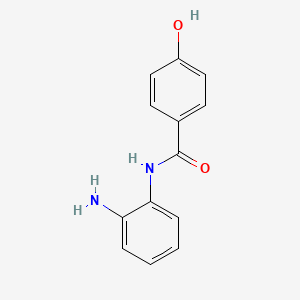
![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
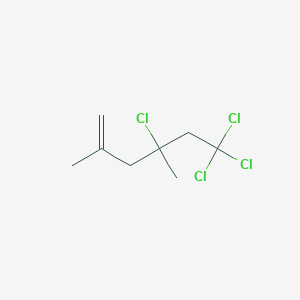
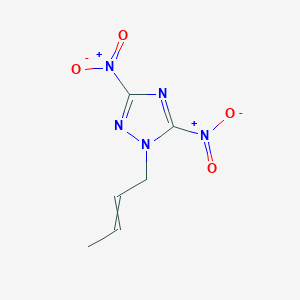


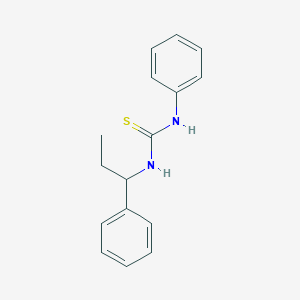
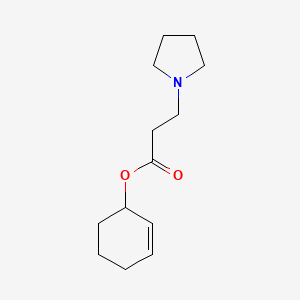
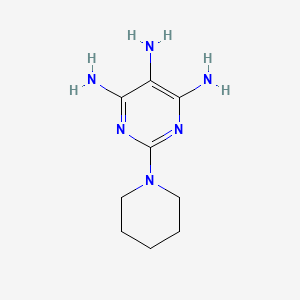

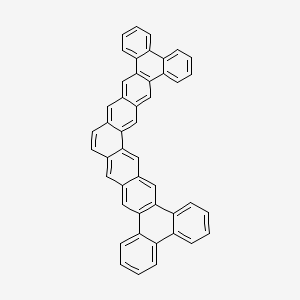
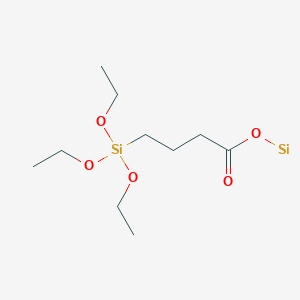
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
